molecular formula C10H17N3 B13076190 1-(Cyclohexylmethyl)-1H-imidazol-2-amine

1-(Cyclohexylmethyl)-1H-imidazol-2-amine

Cat. No.: B13076190
M. Wt: 179.26 g/mol
InChI Key: IULMYXYDNLBSBC-UHFFFAOYSA-N
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Description

1-(Cyclohexylmethyl)-1H-imidazol-2-amine is an organic compound that belongs to the class of imidazole derivatives Imidazole is a five-membered ring containing two nitrogen atoms at non-adjacent positions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Cyclohexylmethyl)-1H-imidazol-2-amine typically involves the alkylation of imidazole with cyclohexylmethyl halides under basic conditions. A common method includes the use of sodium hydride (NaH) as a base and dimethylformamide (DMF) as a solvent. The reaction is carried out at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain high-purity this compound.

Chemical Reactions Analysis

Types of Reactions

1-(Cyclohexylmethyl)-1H-imidazol-2-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄).

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH₄).

    Substitution: Nucleophilic substitution reactions can occur, where the imidazole ring can be functionalized with different substituents.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H₂O₂) in an acidic medium.

    Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydride (NaH).

Major Products Formed

    Oxidation: Formation of imidazole N-oxides.

    Reduction: Formation of reduced imidazole derivatives.

    Substitution: Formation of various substituted imidazole derivatives.

Scientific Research Applications

1-(Cyclohexylmethyl)-1H-imidazol-2-amine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and antifungal activities.

    Industry: Utilized in the development of advanced materials and as a precursor in the synthesis of polymers.

Mechanism of Action

The mechanism of action of 1-(Cyclohexylmethyl)-1H-imidazol-2-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may act as an inhibitor or activator of certain enzymes, affecting biochemical pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    1-(Cyclohexylmethyl)-1H-indole-3-carboxamido: A compound with a similar cyclohexylmethyl group but different core structure.

    1-(Cyclohexylmethyl)-2-(pyridin-2-yl)-1H-benzo[d]imidazole: Another compound with a cyclohexylmethyl group but a different heterocyclic system.

Uniqueness

1-(Cyclohexylmethyl)-1H-imidazol-2-amine is unique due to its specific imidazole core structure, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C10H17N3

Molecular Weight

179.26 g/mol

IUPAC Name

1-(cyclohexylmethyl)imidazol-2-amine

InChI

InChI=1S/C10H17N3/c11-10-12-6-7-13(10)8-9-4-2-1-3-5-9/h6-7,9H,1-5,8H2,(H2,11,12)

InChI Key

IULMYXYDNLBSBC-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)CN2C=CN=C2N

Origin of Product

United States

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